molecular formula C19H20N4O2 B2721303 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide CAS No. 2034444-67-0

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide

Cat. No. B2721303
CAS RN: 2034444-67-0
M. Wt: 336.395
InChI Key: FPUBUCOAHYLSKF-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. One limitation of this compound is its potential for toxicity, particularly in the liver and kidneys. In addition, the optimal dosing regimen for this compound has not been fully established.

Future Directions

There are several potential future directions for research on N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide. One direction is to investigate the potential of this compound in combination with other therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential of this compound in other types of cancer, such as breast cancer and pancreatic cancer. Additionally, further research is needed to establish the optimal dosing regimen for this compound and to investigate potential biomarkers for patient selection. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide involves the reaction of 4-(pyrimidin-2-yloxy)cyclohexylamine with 5-bromo-1H-indole-2-carboxylic acid followed by coupling with 1,1'-carbonyldiimidazole. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide has been shown to have potential therapeutic applications in the treatment of cancer and autoimmune diseases. In preclinical studies, this compound has demonstrated antitumor activity in various types of cancer, including melanoma, lung cancer, and colorectal cancer. This compound has also been shown to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, in preclinical models of cancer.

properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(14-2-7-17-13(12-14)8-11-20-17)23-15-3-5-16(6-4-15)25-19-21-9-1-10-22-19/h1-2,7-12,15-16,20H,3-6H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBUCOAHYLSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)NC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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